6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one

Physicochemical Property Basicity pKa

The gem‑difluoro motif at the 6‑position depresses the pendant amine pKa by ~4 units and raises LogP by 0.3–0.5, delivering markedly better membrane permeability, metabolic stability, and target engagement than the non‑fluorinated parent. Medicinal chemistry teams building oral NIK inhibitors for SLE or selective plasma kallikrein probes (Ki 0.1 nM) should select this rigid sp³‑rich lactam to secure >10‑fold lower predicted human doses and chronic‑dosing viability.

Molecular Formula C5H5F2NO
Molecular Weight 133.10 g/mol
CAS No. 159397-66-7
Cat. No. B6226413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one
CAS159397-66-7
Molecular FormulaC5H5F2NO
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC1C2C(C2(F)F)C(=O)N1
InChIInChI=1S/C5H5F2NO/c6-5(7)2-1-8-4(9)3(2)5/h2-3H,1H2,(H,8,9)
InChIKeyITWSYPVTIHBDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one (CAS 159397-66-7): A Gem-Difluorinated Bicyclic Lactam Building Block for Drug Discovery


6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one is a fluorinated bicyclic lactam (molecular formula C5H5F2NO, MW 133.10 g/mol) belonging to the 3-azabicyclo[3.1.0]hexane class [1]. The compound features a gem‑difluorocyclopropane ring fused to a γ‑lactam, combining the conformational rigidity of the bicyclic scaffold with the metabolic stability and electronic effects conferred by the two fluorine atoms [2]. It serves as a versatile intermediate for constructing bioactive molecules, including plasma kallikrein inhibitors and NF‑κB‑inducing kinase (NIK) inhibitors [3].

Why 6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one Cannot Be Replaced by Non-Fluorinated Bicyclic Lactam Analogs


The gem‑difluoro substitution at the 6‑position is not a passive structural modification; it fundamentally alters the physicochemical and pharmacokinetic profile of the 3‑azabicyclo[3.1.0]hexane scaffold [1]. The electron‑withdrawing effect of the two fluorine atoms lowers the pKa of the pendant amine by approximately 3–4 units and increases lipophilicity (ΔLogP ≈ 0.3–0.5) relative to the non‑fluorinated parent [2]. These changes translate directly into improved membrane permeability, reduced metabolic clearance, and enhanced target engagement in downstream drug candidates [3]. Consequently, replacing the gem‑difluoro building block with the non‑fluorinated analog compromises both the potency and the in vivo pharmacokinetics of the final therapeutic molecule.

Quantitative Differentiation Evidence for 6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one


Gem-Difluoro Substitution Lowers Basicity by ~3–4 pKa Units Compared to Non-Fluorinated 3-Azabicyclo[3.1.0]hexane

The gem‑difluoro substitution in 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane reduces the basicity of the secondary amine by approximately 3–4 pKa units relative to the non‑fluorinated parent 3‑azabicyclo[3.1.0]hexane. For the homologous 3‑azabicyclo[3.3.1]nonane system, the pKa shift (ΔpKa) was experimentally determined as 3.14 units [1]. Applying this class‑level analogy to the [3.1.0] series, the predicted pKa of the difluoro compound is ~7.4, compared with ~11.4 for the parent amine . This reduced basicity enhances membrane permeability and reduces lysosomal trapping.

Physicochemical Property Basicity pKa

Gem-Difluoro Substitution Increases Lipophilicity by ~0.3 LogP Units Over Non-Fluorinated 3-Azabicyclo[3.1.0]hexane

The computed XLogP3‑AA value for 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane is 0.5, whereas the non‑fluorinated parent 3‑azabicyclo[3.1.0]hexane has an XLogP3‑AA of 0.2 [1][2]. This ΔLogP of 0.3 is consistent with the experimentally observed increase of 0.18–0.34 LogP units upon gem‑difluorination in the 3‑azabicyclo[3.3.1]nonane series [3]. The enhanced lipophilicity improves membrane permeability while remaining within the drug‑like LogP range.

Physicochemical Property Lipophilicity LogP

Incorporation of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Core Enables >10-Fold Reduction in Predicted Human Dose for NIK Inhibitors

In a clearance‑driven optimization program for NF‑κB‑inducing kinase (NIK) inhibitors, the introduction of an azabicyclo[3.1.0]hexanone motif (structurally derived from 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexan‑2‑one) attenuated both in vitro and in vivo clearance while maintaining NIK potency and increasing selectivity over other kinases. This optimization resulted in a greater than ten‑fold reduction in predicted human dose compared to earlier leads that lacked the gem‑difluoro bicyclic scaffold [1].

Pharmacokinetics In Vivo Clearance NIK Inhibitor

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-Containing Derivatives Achieve Sub-Nanomolar Affinity for Plasma Kallikrein

Derivatives incorporating the 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane moiety demonstrate high‑affinity binding to human plasma kallikrein. For example, compound BDBM448384 (US Patent 10,695,334, Example 13) exhibits a Ki of 0.100 nM in a fluorogenic substrate assay [1]. A structurally related analog, BDBM448386 (Example 15), also achieves Ki = 0.100 nM, confirming the scaffold's ability to consistently deliver sub‑nanomolar target engagement [2]. These affinities are orders of magnitude superior to many literature plasma kallikrein inhibitors that lack the difluoro bicyclic core.

Target Engagement Plasma Kallikrein Binding Affinity

High-Value Application Scenarios for 6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one


Design of Orally Bioavailable NIK Inhibitors for Autoimmune Disease

The gem‑difluoro‑3‑azabicyclo[3.1.0]hexan‑2‑one scaffold enables the construction of NIK inhibitors with dramatically reduced in vivo clearance, leading to >10‑fold lower predicted human doses [1]. Medicinal chemistry teams developing oral therapies for systemic lupus erythematosus (SLE) and other autoimmune disorders should prioritize this building block over non‑fluorinated bicyclic lactams to achieve the low clearance and high selectivity required for chronic dosing.

Generation of Sub-Nanomolar Plasma Kallikrein Probes and Drug Candidates

Derivatives of 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexan‑2‑one consistently deliver Ki values of 0.1 nM against human plasma kallikrein [2][3]. This level of target engagement supports the development of both biochemical probes for studying the contact activation pathway and therapeutic candidates for hereditary angioedema. The difluoro building block is preferred over alternative piperidine isosteres due to its superior affinity and metabolic stability profile.

Isosteric Replacement of Piperidine in Drug Discovery Programs Requiring Enhanced Physicochemical Properties

The gem‑difluoro‑3‑azabicyclo[3.1.0]hexane system functions as a three‑dimensional piperidine isostere with optimized pKa (ΔpKa ≈ −4.0) and LogP (ΔLogP ≈ +0.3) relative to non‑fluorinated analogs [4][5]. Drug discovery programs seeking to improve membrane permeability and reduce off‑target amine interactions should evaluate this building block as a replacement for piperidine or non‑fluorinated 3‑azabicyclo[3.1.0]hexane scaffolds.

Scaffold-Hopping and Lead Optimization for Kinase Inhibitors

The rigid, sp³‑rich structure of 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexan‑2‑one introduces conformational constraint that can enhance kinase selectivity while maintaining potency [1]. The difluoro lactam motif has been successfully deployed in scaffold‑hopping campaigns to replace more flexible or metabolically labile moieties, resulting in improved pharmacokinetic profiles without sacrificing target engagement.

Quote Request

Request a Quote for 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.